6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Overview
Description
6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acylation of 4,5-dimethoxymethylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline-2,3-dione derivatives, alcohols, and various substituted quinoline derivatives.
Scientific Research Applications
6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with DNA through intercalation, which can lead to the inhibition of DNA replication and transcription . Additionally, the compound may inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Similar in structure but with a methyl group instead of an ethyl group.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds have a carboxamide group instead of an aldehyde group and are studied for their acetylcholinesterase inhibitory activity.
Uniqueness
6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and potentially improve its interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-ethyl-2-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-2-8-3-4-11-9(5-8)6-10(7-14)12(15)13-11/h3-7H,2H2,1H3,(H,13,15) |
InChI Key |
MDOQOZNUCGBORO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)C=O |
Origin of Product |
United States |
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